molecular formula C22H21N3O4S B2629780 N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide CAS No. 2034562-62-2

N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide

Cat. No.: B2629780
CAS No.: 2034562-62-2
M. Wt: 423.49
InChI Key: VAZNDDPDJGJLRH-UHFFFAOYSA-N
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Description

N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide is a complex organic compound that features a piperidinyl group, a phenyl ring, a thiophene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidinyl-phenyl derivatives and thiophene-furan derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.

Uniqueness

N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide is unique due to its combination of a piperidinyl group, a phenyl ring, a thiophene ring, and a furan ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c26-20-8-1-2-11-25(20)16-6-3-5-15(13-16)24-22(28)21(27)23-14-17-9-10-18(29-17)19-7-4-12-30-19/h3-7,9-10,12-13H,1-2,8,11,14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZNDDPDJGJLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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